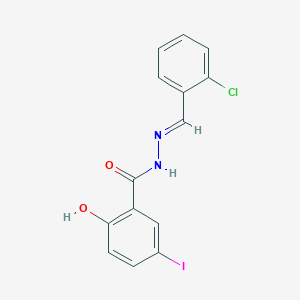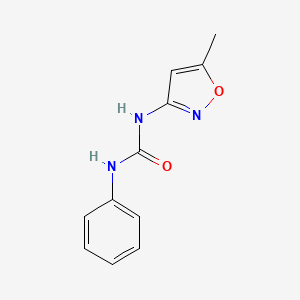
N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide
Vue d'ensemble
Description
N-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide, commonly known as Iodo-N-(2-chlorobenzylidene)-salicylhydrazide (ICBSH), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazide derivative that possesses both antibacterial and antifungal properties.
Applications De Recherche Scientifique
N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been extensively studied for its potential applications in various fields. It has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been shown to exhibit significant activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against several fungal strains, including Candida albicans and Aspergillus niger.
Mécanisme D'action
The mechanism of action of N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been shown to bind to the cell wall of bacteria and fungi, disrupting their normal growth and replication processes. This leads to the death of the microorganisms and the prevention of further infection.
Biochemical and Physiological Effects
N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been found to have minimal toxicity and is relatively safe for use in laboratory experiments. It has been shown to have no significant effect on the growth and development of mammalian cells, making it a promising candidate for further research. However, more studies are needed to determine the long-term effects of N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide exposure on human health.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its antibacterial and antifungal properties make it a promising candidate for the development of new antimicrobial agents. However, N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide is sensitive to light and heat, which can affect its stability and potency.
Orientations Futures
There are several future directions for the research and development of N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide. One potential application is in the development of new antimicrobial agents. N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been shown to be effective against a wide range of bacteria and fungi, and further research could lead to the development of new drugs for the treatment of infectious diseases. Another potential application is in the field of nanotechnology. N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been shown to have potential as a coating material for nanoparticles, which could be used in various biomedical applications. Additionally, more studies are needed to determine the long-term effects of N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide exposure on human health, which could inform the development of safety guidelines for its use in laboratory experiments.
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxy-5-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2/c15-12-4-2-1-3-9(12)8-17-18-14(20)11-7-10(16)5-6-13(11)19/h1-8,19H,(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRZKEFENOQLHF-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)I)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)I)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{[(7-methyl-2,1,3-benzothiadiazol-4-yl)methyl]thio}-9H-purin-6-amine](/img/structure/B3873355.png)
![2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B3873361.png)

![2-hydroxy-5-iodo-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3873374.png)
![N-(3-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3873375.png)

![4-ethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(1,2,2-trimethylpropylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3873407.png)

![7-(1-methylethylidene)-3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3873414.png)

amino]methyl}benzoate](/img/structure/B3873432.png)
![N'-[1-(2-furyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3873451.png)
![[4-(2-{[(2-chlorobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3873453.png)
